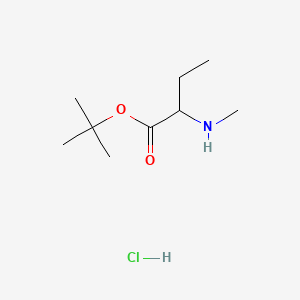

tert-butyl2-(methylamino)butanoatehydrochloride

Description

tert-Butyl 2-(methylamino)butanoate hydrochloride is a chiral amine-containing ester hydrochloride salt. Its structure features a tert-butyl ester group, a four-carbon butanoate backbone, and a methylamino substituent at the second position. This compound is primarily utilized in pharmaceutical synthesis as an intermediate for bioactive molecules, leveraging its steric bulk and solubility properties.

Properties

IUPAC Name |

tert-butyl 2-(methylamino)butanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-6-7(10-5)8(11)12-9(2,3)4;/h7,10H,6H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRBOQHJPOTODY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 2-(methylamino)butanoate hydrochloride involves several steps. One common synthetic route includes the reaction of tert-butyl 2-bromo-2-methylpropanoate with methylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Tert-butyl 2-(methylamino)butanoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide, leading to the formation of substituted derivatives.

Scientific Research Applications

Organic Synthesis

tert-Butyl 2-(methylamino)butanoate hydrochloride is widely used as a building block in the synthesis of peptides and other complex organic molecules. Its ability to form peptide bonds makes it invaluable in constructing biologically relevant compounds.

| Application | Description |

|---|---|

| Peptide Synthesis | Used as an amino acid derivative for creating peptides. |

| Organic Transformations | Acts as a reactant in various organic reactions due to its ester functionality. |

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate for developing pharmaceutical agents. Its derivatives have been explored for potential therapeutic uses, including:

- Antimicrobial agents : Certain derivatives have shown promise against bacterial infections.

- Anti-cancer drugs : Research indicates potential applications in targeted cancer therapies.

A study highlighted that modifications of the compound could lead to enhanced biological activity, making it a candidate for drug development .

Biochemical Research

The compound plays a significant role in biochemical studies, particularly in understanding enzyme-substrate interactions and protein folding mechanisms. Its structural similarity to amino acids allows researchers to investigate:

- Enzyme kinetics : By acting as a substrate for various enzymes.

- Protein structure studies : Assisting in elucidating the folding pathways of proteins.

Case Study 1: Peptide Synthesis

A research project demonstrated the use of tert-butyl 2-(methylamino)butanoate hydrochloride in synthesizing a specific peptide sequence relevant to immunology. The compound facilitated the formation of peptide bonds under mild conditions, resulting in high yields and purity of the final product .

Case Study 2: Antimicrobial Activity

Another study focused on synthesizing derivatives of this compound to evaluate their antimicrobial properties. The results indicated that certain modifications led to increased efficacy against Gram-positive bacteria, suggesting potential for developing new antibiotics .

Mechanism of Action

The mechanism of action of tert-butyl 2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares tert-butyl 2-(methylamino)butanoate hydrochloride with structurally related compounds, focusing on synthesis, spectroscopic data, and physicochemical properties.

Structural and Functional Group Variations

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure : Differs by a methyl ester (vs. tert-butyl) and additional geminal dimethyl groups at the third carbon.

- Synthesis : Prepared via HCl/dioxane deprotection of a tert-butyloxycarbonyl (Boc)-protected precursor, yielding 100% product .

- 1H-NMR : Key peaks include δ 9.00 (brs, NH), δ 3.79 (s, OCH3), and δ 1.02 (s, tert-butyl) .

Methyl 2-Ethyl-2-(Methylamino)butanoate Hydrochloride

- Structure : Features an ethyl substituent at the second carbon instead of a hydrogen.

- 1H-NMR : Distinct peaks at δ 2.15–2.12 (m, CH2) and δ 1.77–1.73 (m, cyclohexane protons) due to a cyclohexane-derived precursor .

- LCMS : m/z 172.5 [M+H]+, indicating a lower molecular weight than the target compound .

- Impact : The ethyl group increases hydrophobicity, which may alter membrane permeability in biological systems.

(R)-tert-Butyl 2-(Methylamino)propanoate Hydrochloride

- Structure: Propanoate backbone (3 carbons) vs. butanoate (4 carbons).

- Molecular Formula: C8H18ClNO2 (MW 195.69) .

- Impact : The shorter chain may reduce binding affinity in target interactions due to decreased van der Waals contacts.

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Analogous Compounds

*Similarity scores derived from structural alignment algorithms ().

Key Observations:

- Chain Length: Butanoate derivatives (4 carbons) may offer enhanced conformational flexibility compared to propanoate (3 carbons) or acetate (2 carbons) analogs .

- Spectroscopy : NH proton signals (δ 9.00–9.43) vary with substituent electronic environments, while tert-butyl groups consistently resonate near δ 1.02 .

Biological Activity

Tert-butyl 2-(methylamino)butanoate hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Tert-butyl 2-(methylamino)butanoate hydrochloride is a tertiary amine derivative that serves as an intermediate in various synthetic processes. The compound features a tert-butyl group, which enhances its lipophilicity, potentially influencing its biological activity and absorption characteristics.

The biological activity of tert-butyl 2-(methylamino)butanoate hydrochloride is primarily attributed to its interactions with specific biological targets. Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to carnitine biosynthesis and matrix metalloproteinases (MMPs).

Enzyme Inhibition

- Carnitine Biosynthesis : The compound has been shown to inhibit γ-butyrobetaine hydroxylase (BBOX), an enzyme crucial for converting gamma-butyrobetaine to L-carnitine. This inhibition can affect energy metabolism, particularly in muscle tissues where fatty acid oxidation is essential .

- Matrix Metalloproteinases : Tert-butyl 2-(methylamino)butanoate hydrochloride may also exhibit inhibitory effects on MMPs, specifically MMP-2 and MMP-9, which are implicated in cancer metastasis and tissue remodeling . The inhibition of these enzymes could potentially reduce tumor invasion and metastasis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of tert-butyl 2-(methylamino)butanoate hydrochloride:

Case Studies

- In Vivo Studies on Tumor Metastasis : A study investigated the effects of tert-butyl 2-(methylamino)butanoate hydrochloride on tumor metastasis in a mouse model. The results demonstrated that treatment with the compound significantly reduced the formation of metastatic nodules in the lungs compared to control groups, suggesting its potential as an anti-metastatic agent .

- Pharmacokinetics and Stability : Another research effort focused on the pharmacokinetic profile of the compound, revealing favorable absorption characteristics and metabolic stability in vivo. These findings support further exploration into its therapeutic applications, particularly in oncology .

- Synthetic Pathways and Derivatives : Research has also highlighted various synthetic pathways for producing tert-butyl 2-(methylamino)butanoate hydrochloride and its derivatives, emphasizing their potential use as precursors for more complex pharmacological agents .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 2-(methylamino)butanoate hydrochloride, and how can yield be optimized?

- Methodology :

-

Reaction Setup : Dissolve the precursor (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride) in anhydrous tetrahydrofuran (THF) or ethyl acetate under nitrogen. Add trifluoromethanesulfonic acid (TfOH) or methyl iodide as alkylating agents, along with a base like diisopropylethylamine (DIEA), to facilitate nucleophilic substitution .

-

Temperature and Time : Stir at 60°C for 24–27 hours for complete reaction . For hydrogenolysis (e.g., removal of benzyl groups), use palladium hydroxide-carbon (20% wt.) under hydrogen at room temperature for 6 hours .

-

Workup : Acidify with concentrated HCl, concentrate under reduced pressure, and purify via reverse-phase C18 column chromatography (acetonitrile/water) or silica gel chromatography (hexane/ethyl acetate) .

-

Yield Optimization : Monitor reaction progress via LCMS or TLC. Adjust stoichiometry (e.g., 2:1 molar ratio of alkylating agent to precursor) and ensure anhydrous conditions to minimize side reactions .

- Key Data :

| Precursor | Reagents | Solvent | Temp/Time | Yield | Reference |

|---|---|---|---|---|---|

| Methyl (2S)-2-amino-3,3-dimethylbutanoate HCl | TfOH, DIEA | THF | 60°C, 27h | ~70% | |

| Benzyl-protected intermediate | Pd(OH)₂/C, H₂ | Ethyl acetate | RT, 6h | 71% |

Q. What purification methods are most effective for isolating tert-butyl 2-(methylamino)butanoate hydrochloride, and how is purity confirmed?

- Methodology :

- Reverse-Phase Chromatography : Use C18 columns with acetonitrile/water gradients to separate polar impurities. This method is ideal for hydrochloride salts due to their solubility in aqueous-organic mixtures .

- Silica Gel Chromatography : For less polar intermediates, employ hexane/ethyl acetate gradients (e.g., 70:30 to 50:50) .

- Purity Confirmation : Validate via HPLC (retention time: 0.52 minutes under acidic conditions) and LCMS (m/z 172.5 [M+H]⁺). Confirm structural integrity using ¹H-NMR (e.g., δ 9.00 ppm for NH₃⁺, δ 1.02 ppm for tert-butyl protons) .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis, and what analytical techniques validate chiral integrity?

- Methodology :

- Chiral Precursors : Start with enantiomerically pure precursors (e.g., (2S)-configured amino esters) to avoid racemization .

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/ethanol gradients to resolve enantiomers. Compare retention times to standards.

- NMR Analysis : Observe diastereotopic splitting in ¹H-NMR (e.g., J = 10.0 Hz for methine protons in chiral centers) .

- Challenges : Racemization may occur under acidic conditions. Test stability by heating the compound in HCl/dioxane and re-analyzing enantiomeric excess .

Q. What strategies are recommended for identifying synthetic byproducts or degradation products?

- Methodology :

- LCMS Screening : Use high-resolution LCMS to detect impurities via mass shifts (e.g., +16 Da for oxidation products).

- Isolation and Characterization : Purify byproducts via preparative HPLC and analyze with ¹H-NMR/13C-NMR. For example, tert-butyl deprotection could yield free amines, detectable by δ 2.54 ppm (CH₃-NH) shifts .

- Case Study : In hydrogenolysis reactions, incomplete benzyl removal may leave intermediates with m/z 260.3 [M+H]⁺. Re-optimize catalyst loading or reaction time to address this .

Q. How should stability studies assess hygroscopicity and degradation pathways under varying conditions?

- Methodology :

- Accelerated Degradation : Expose the compound to 40°C/75% RH for 4 weeks. Monitor mass loss (hygroscopicity) via TGA and chemical stability via HPLC .

- pH Stability : Dissolve in buffers (pH 1–10) and analyze degradation products (e.g., ester hydrolysis to carboxylic acids) using LCMS.

- Light Sensitivity : Conduct ICH Q1B photostability tests with UV-Vis exposure.

Data Contradiction Analysis

Q. How can contradictory yield data in similar synthetic routes be systematically investigated?

- Methodology :

- Replicate Conditions : Reproduce reactions from conflicting studies (e.g., 60°C vs. RT) while controlling variables like solvent purity and moisture .

- Catalyst Activity : Compare palladium catalyst lots via XPS or BET surface area analysis. Low surface area may reduce hydrogenolysis efficiency .

- Byproduct Profiling : Use LCMS to identify side reactions (e.g., over-alkylation) that reduce yields. Adjust stoichiometry or add scavengers (e.g., molecular sieves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.